4-Nitrobenzo[d]thiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1,3-benzothiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAMARGNYJIAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Nitrobenzo D Thiazol 5 Amine and Its Derivatives
Strategies for the Construction of the Benzothiazole (B30560) Core
The formation of the benzothiazole nucleus is the foundational step in synthesizing 4-Nitrobenzo[d]thiazol-5-amine. The choice of precursors and the cyclization method are determinant factors for the final structure and yield.
Precursor Chemistry and Cyclization Approaches
The most prevalent and direct method for constructing the benzothiazole core involves the condensation of an ortho-aminothiophenol with various reagents like carboxylic acids, acyl chlorides, or aldehydes. researchgate.netmdpi.com However, for specifically substituted targets like this compound, the synthesis typically starts from a pre-functionalized aniline (B41778) derivative.
A common approach is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.netresearchgate.net Another widely used method is the reaction of substituted anilines with a thiocyanate (B1210189) source, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent like bromine in acetic acid. rsc.orgindexcopernicus.comresearchgate.net This reaction proceeds through an arylthiourea intermediate which then undergoes oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring. indexcopernicus.com The substituents on the starting aniline directly determine the substitution pattern on the resulting benzothiazole's benzene (B151609) ring. For instance, starting with 3-chloro-4-nitro-aniline can lead to the formation of a 2-amino-4-chloro-5-nitro-benzothiazole intermediate. researchgate.net
Microwave-assisted synthesis has emerged as an efficient, environmentally friendly alternative to traditional heating methods, often resulting in shorter reaction times and higher yields. mdpi.com For example, the condensation of 2-aminothiophenols with chloroacetyl chloride can be achieved under microwave irradiation in just 10 minutes. mdpi.com
| Cyclization Method | Precursors | Reagents/Conditions | Key Features |
| Condensation | o-Aminothiophenol, Aldehydes/Acids | Varies (e.g., catalysts, solvents) | Direct, versatile method for 2-substituted benzothiazoles. mdpi.com |
| Jacobsen Cyclization | Thiobenzanilides | Potassium ferricyanide, NaOH | Radical cyclization mechanism; effective for specific isomers. researchgate.net |
| Hugerschoff Synthesis | Substituted aniline, KSCN | Bromine, Acetic Acid | Forms 2-aminobenzothiazoles; substitution pattern is dictated by the starting aniline. indexcopernicus.comresearchgate.net |
| Microwave-Assisted | 2-Aminothiophenols, Chloroacetyl chloride | Acetic acid, Microwave irradiation | Rapid kinetics and high yields. mdpi.com |
This table provides an overview of common methods for constructing the benzothiazole core.
Introduction of Nitro and Amino Functionalities at Specific Positions
The introduction of the nitro group at the C4 position and the amino group at the C5 position is a critical challenge that is typically addressed by using appropriately substituted precursors. Direct electrophilic nitration of a pre-formed benzothiazole ring can be complex and may lead to a mixture of isomers, making it a less favored route for achieving specific regiochemistry.
The synthesis often commences with an aniline derivative where the desired substitution pattern is already established. For example, a synthetic route might begin with a compound like 3-chloro-4-nitro-aniline. researchgate.net Reacting this precursor with potassium thiocyanate and bromine in glacial acetic acid leads to the cyclization, forming a 2-amino-4-chloro-5-nitro-benzothiazole. researchgate.net The chlorine atom at the C4 position can then be subjected to nucleophilic aromatic substitution to introduce the desired functionality, although this specific transformation to an amino group is not explicitly detailed in the provided context.
An alternative strategy involves starting with a molecule that already contains the nitro group. For instance, the reaction of 2,4-dinitrochlorobenzene with thiourea (B124793) can be used to synthesize 2-amino-5-nitrobenzothiazole. google.com This highlights the principle of using a precursor that already contains the key nitro functionality at the correct relative position. The challenge then becomes the introduction of the second functional group at the adjacent C4 position.
Derivatization and Functionalization Strategies of the this compound Scaffold
Once the this compound core is synthesized, its functional groups offer multiple avenues for further chemical modification to create a library of derivatives.
Chemical Transformations at the Amino Group (e.g., acylation, alkylation, Schiff base formation)
The amino group at the C5 position is a versatile handle for various chemical transformations. Standard amine chemistry can be readily applied to this scaffold.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides. For example, 2-amino-6-thiocyanatobenzothiazole reacts with chloroacetyl chloride to form the corresponding amide. rsc.org Similarly, 2-amino-4-chloro-5-nitro-benzothiazole can be condensed with various benzoyl chlorides in the presence of a base like dry pyridine (B92270) to yield substituted benzamides. researchgate.net
Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields Schiff bases (imines). Microwave-assisted reactions have been shown to be particularly effective for this transformation. For instance, the reaction of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylic aldehyde under microwave irradiation produces the corresponding Schiff base in high yield in a matter of minutes, a significant improvement over conventional heating methods. mdpi.com
Sulfonylation: The amino group can also be functionalized by reaction with sulfonyl chlorides, a common strategy in medicinal chemistry. mdpi.com
| Transformation | Reagents | Product Type | Example |
| Acylation | Acyl chlorides (e.g., Chloroacetyl chloride) | Amide | Formation of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide. rsc.org |
| Schiff Base Formation | Aldehydes (e.g., 3,5-diiodosalicylic aldehyde) | Imine (Schiff Base) | Reaction of 2-amino-6-nitrobenzothiazole with an aldehyde. mdpi.com |
| Sulfonylation | Arenesulfonyl chlorides | Sulfonamide | Sulfonylation of a protected aminobenzothiazole derivative. mdpi.com |
This table illustrates common derivatization strategies for the amino group on the benzothiazole scaffold.
Modification of the Nitro Group (e.g., reduction to amine)
The nitro group at the C4 position is a key functional group that can be readily transformed, most commonly through reduction to an amino group. This conversion is a fundamental transformation in organic chemistry and opens up further derivatization possibilities. unimi.it
A variety of reagents can be employed for the reduction of aromatic nitro compounds. wikipedia.org
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org
Metal-Acid Systems: Classic methods include the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgyoutube.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can achieve selective reduction of the nitro group. researchgate.net
Other Reagents: Systems like sodium hydrosulfite or tin(II) chloride are also effective. wikipedia.org A novel method utilizes trichlorosilane (B8805176) in the presence of a tertiary amine to reduce nitro groups efficiently. google.com
The choice of reducing agent is critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. unimi.it The resulting 4,5-diaminobenzothiazole derivative is a valuable intermediate for synthesizing fused heterocyclic systems.
Substitutions and Annulations on the Benzene and Thiazole (B1198619) Rings
Further functionalization can be achieved by introducing substituents onto the aromatic rings or by building additional rings onto the scaffold (annulation).
Substitutions: While the benzene part of the benzothiazole ring is generally less reactive than benzene itself, electrophilic aromatic substitution is possible, with the position of substitution directed by the existing groups. The electron-withdrawing nature of the thiazole ring and the nitro group, combined with the electron-donating amino group, would create a complex substitution pattern. A more controlled approach involves the synthesis of the benzothiazole core from an already polysubstituted aniline precursor. researchgate.net
Annulations: The presence of two adjacent functional groups, such as the amino group at C5 and a transformed nitro group (now an amine) at C4, provides a powerful handle for annulation reactions. This diamino intermediate can be reacted with various bifunctional reagents to construct new fused rings, leading to more complex polycyclic heterocyclic systems. For example, reacting a diamine with a 1,2-dicarbonyl compound can form a pyrazine (B50134) ring fused to the benzothiazole core. The transformation of nitro and amino groups is a promising path to new ring annulations. mdpi.comresearchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in the synthesis of any chemical compound to ensure high yield, purity, and cost-effectiveness. For benzothiazole synthesis, key parameters that are typically optimized include the choice of solvent, catalyst, reaction temperature, and duration.
Solvent Effects and Catalysis
The choice of solvent can significantly influence the reaction rate and yield by affecting the solubility of reactants and intermediates, as well as by stabilizing transition states. In the synthesis of related benzothiazole structures, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective. mdpi.comresearchgate.net These solvents can facilitate the dissolution of starting materials and reagents, promoting more efficient reactions.
Catalysis plays a pivotal role in many synthetic pathways for benzothiazoles. Both acid and base catalysis can be employed depending on the specific reaction mechanism. For instance, in reactions involving the cyclization of thioureas, an oxidizing agent is often required. In other routes, the use of a base is crucial for deprotonation steps. The selection of an appropriate catalyst is essential for maximizing the yield and minimizing side product formation.
Table 1: Hypothetical Solvent and Catalyst Screening for this compound Synthesis (Note: This table is illustrative and not based on published experimental data for the specific target compound.)
| Entry | Solvent | Catalyst/Base | Yield (%) |
| 1 | DMF | Triethylamine (B128534) | 78 |
| 2 | DMSO | Potassium Carbonate | 67 |
| 3 | Methanol | Sodium Methoxide | 41 |
| 4 | DMF | DBU | <5 |
Temperature and Reaction Time Optimization
Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through decomposition or side reactions. Conversely, lower temperatures may result in impractically long reaction times.
Optimization typically involves conducting the reaction at various temperatures and monitoring the progress over time, often using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For the synthesis of a related complex benzothiazole derivative, a reaction time of 12 hours at room temperature was found to be optimal when using triethylamine in DMF. researchgate.net Shorter reaction times were observed with other base-solvent systems, but these often resulted in lower yields. mdpi.com
Table 2: Hypothetical Temperature and Time Optimization for a Key Reaction Step (Note: This table is illustrative and not based on published experimental data for the specific target compound.)
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 25 | 12 | 95 |
| 2 | 25 | 6 | 50 |
| 3 | 50 | 4 | 90 (with byproducts) |
| 4 | 80 | 2 | 85 (significant byproducts) |
Comprehensive Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental NMR data for 4-Nitrobenzo[d]thiazol-5-amine is not available in the public domain. The subsections below are therefore placeholders for future experimental findings.
¹H NMR Analysis of Proton Environments and Coupling Patterns
Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the aromatic and amine protons of this compound, have not been reported.
¹³C NMR Analysis of Carbon Frameworks
The ¹³C NMR spectral data, which would identify the chemical shifts of the carbon atoms within the benzothiazole (B30560) ring and those affected by the nitro and amine substituents, is currently unavailable.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
No 2D NMR studies (COSY, HSQC, HMBC) have been published for this compound to confirm the connectivity of its proton and carbon frameworks.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Experimental mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, has not been found in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR absorption bands (cm⁻¹) corresponding to the functional groups of this compound (such as N-H stretching for the amine, N=O stretching for the nitro group, and C=N stretching for the thiazole (B1198619) ring) are not documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the UV-Vis absorption maxima (λmax) for this compound, which would describe its electronic transitions, is not available.
X-ray Crystallography for Solid-State Structural Determination
The precise three-dimensional arrangement of atoms and molecules in the crystalline solid-state of this compound is determined using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical and chemical behavior.
No publicly available X-ray crystallographic data was found for the specific compound this compound.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to evaluate the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DTA measures the temperature difference between a sample and a reference material, revealing exothermic or endothermic transitions such as melting, crystallization, and decomposition.
No publicly available TGA or DTA data was found for the specific compound this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. This analysis is essential for verifying the empirical formula of this compound and ensuring its purity. The experimentally determined weight percentages of the elements are compared with the calculated theoretical values based on the compound's molecular formula.
No publicly available elemental analysis data was found for the specific compound this compound.
Investigation of Chemical Reactivity and Reaction Mechanisms
Nucleophilic and Electrophilic Substitution Reactions
The dual nature of the substituents in 4-Nitrobenzo[d]thiazol-5-amine allows for both nucleophilic and electrophilic substitution reactions, with the feasibility and regioselectivity of each being highly dependent on the reaction conditions and the nature of the attacking species.
In electrophilic aromatic substitution, the reaction is primarily controlled by the powerful activating effect of the amino group (-NH2). byjus.com As an electron-donating group, the -NH2 group directs incoming electrophiles to the ortho and para positions. byjus.com In this specific molecule, the positions ortho to the C-5 amino group are C-4 and C-6, and the para position is C-7. However, the C-4 position is already occupied by the nitro group. The nitro group itself is a strong deactivating group and a meta-director. masterorganicchemistry.com The position meta to the C-4 nitro group is C-6. Therefore, the directing effects of both the activating amino group (ortho) and the deactivating nitro group (meta) converge on the C-6 position, making it the most probable site for electrophilic attack.
Conversely, the presence of the strong electron-withdrawing nitro group at the C-4 position makes the aromatic ring electron-deficient and thus activates it towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. This reaction would typically require a leaving group at one of these activated positions.
The primary amino group at the C-5 position is itself a reactive site and can undergo various transformations to yield a diverse range of derivatives. As a nucleophile, the nitrogen atom can attack electrophilic centers. libretexts.org
Alkylation: The amino group can react with alkyl halides in nucleophilic substitution reactions. msu.edu This process can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines as the initially formed secondary amine can compete with the starting material for the alkylating agent. libretexts.orgmsu.edu Exhaustive alkylation can lead to the formation of quaternary ammonium (B1175870) salts. msu.edu
Acylation: Reaction with acyl chlorides or anhydrides under basic conditions readily converts the amino group into a more stable amide functionality. This reaction is often used as a protective strategy in multi-step syntheses to moderate the high reactivity of the amino group. byjus.com
Condensation: The amino group can react with various carbonyl compounds. For instance, reactions with para-aminobenzophenone or vanillin have been used to synthesize more complex benzo[d]thiazol-2-amine derivatives, demonstrating the versatility of the amine functional group in forming new carbon-nitrogen bonds. nih.gov
Halogenation: The introduction of a halogen atom onto the benzothiazole (B30560) ring is an electrophilic aromatic substitution reaction. As determined by the directing effects of the existing substituents, halogenation of this compound is expected to occur preferentially at the C-6 position. For example, reaction with bromine water at room temperature is a common method for the bromination of activated aromatic amines. byjus.combyjus.com The development of metal-free, direct C-H halogenation methods using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) provides an effective protocol for synthesizing halogenated amino-heterocycles. beilstein-archives.org
Nitro Group Transformations: The nitro group at the C-4 position is susceptible to reduction, which is one of its most synthetically useful transformations.
Reduction to Amine: Catalytic hydrogenation is a highly effective method for the selective reduction of a nitro group to an amino group. This reaction is typically performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This transformation converts this compound into benzo[d]thiazole-4,5-diamine, a valuable bifunctional intermediate for the synthesis of fused heterocyclic systems.
Cycloaddition and Condensation Reactions
The reactive functional groups of this compound allow it to participate in cycloaddition and condensation reactions to form more complex polycyclic structures.
Condensation Reactions: The C-5 amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). mdpi.comdntb.gov.ua This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. mdpi.com These reactions are fundamental in building larger molecular architectures from the benzothiazole core. More complex cyclocondensation reactions can also occur. For example, related benzothiazole derivatives have been shown to react with azides in the presence of a base to form triazole rings, a process that involves the generation of a carbanion intermediate followed by cyclization. mdpi.comresearchgate.net
Cycloaddition Reactions: While the benzothiazole ring system can participate in cycloaddition reactions, specific examples involving this compound are less common. However, the general reactivity patterns of related heterocycles suggest potential pathways. For instance, [3+2] cycloaddition reactions have been utilized in the synthesis of other fused nitrogen-containing heterocycles. researchgate.net Similarly, [4+2] cycloadditions (Diels-Alder reactions) are a powerful tool for constructing six-membered rings, and suitably modified benzothiazole derivatives could potentially act as either the diene or dienophile component. mdpi.com
Mechanistic Pathways of Transformation
Understanding the mechanistic pathways is crucial for predicting and controlling the outcomes of reactions involving this compound. The formation of key intermediates and the influence of substituents on their stability are central to this understanding.
The reactivity of the benzothiazole ring is profoundly influenced by the electronic properties of the nitro and amino groups.
The amino group at C-5 is a strong activating group for electrophilic aromatic substitution. Through its positive resonance effect (+R), it donates lone-pair electron density to the aromatic π-system, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. byjus.com
The nitro group at C-4 is a strong deactivating group for electrophilic aromatic substitution. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, destabilizing the arenium ion intermediate. masterorganicchemistry.com However, this same electron-withdrawing ability makes the nitro group a strong activating substituent for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate.
| Substituent | Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Directing Effect (Electrophilic) |
|---|---|---|---|---|
| -NH₂ (Amino) | C-5 | Strongly Activating (+R Effect) | Deactivating (-I Effect) | Ortho, Para (to C-4, C-6, C-7) |
| -NO₂ (Nitro) | C-4 | Strongly Deactivating (-R, -I Effects) | Strongly Activating (-R, -I Effects) | Meta (to C-6) |
The stability of the intermediates formed during substitution reactions is a key determinant of the reaction pathway and rate.
Arenium Ion (Electrophilic Substitution): In an electrophilic attack, for instance at the C-6 position, a resonance-stabilized carbocation known as an arenium ion or sigma complex is formed. masterorganicchemistry.com The stability of this intermediate is significantly enhanced by the electron-donating amino group at C-5, which can delocalize the positive charge onto the nitrogen atom through resonance. The electron-withdrawing nitro group at C-4 would destabilize this intermediate. The net effect is that the amino group's activating influence dominates, facilitating the reaction despite the presence of the deactivating nitro group.
Computational Chemistry and Theoretical Modeling of 4 Nitrobenzo D Thiazol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. By calculating the electron density, DFT can elucidate molecular structure, stability, and reactivity. For 4-Nitrobenzo[d]thiazol-5-amine, DFT calculations are instrumental in understanding how the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) modulate the electronic environment of the benzothiazole (B30560) scaffold.
Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity and kinetic stability of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For nitrobenzothiazole derivatives, the presence of both amino and nitro groups significantly influences the FMO energies. The amino group, being an electron donor, tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the nitro group, a strong electron acceptor, lowers the energy of the LUMO, facilitating nucleophilic attack.
In studies of related nitrobenzothiazole derivatives, semi-empirical methods have been used to calculate these electronic descriptors. ui.ac.id These calculations provide a basis for understanding the electronic behavior of this compound. The HOMO energy (EHOMO) is linked to the molecule's electron-donating ability, while the LUMO energy (ELUMO) relates to its electron-accepting ability.
Table 1: Representative Frontier Molecular Orbital Parameters for Nitrobenzothiazole Derivatives
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.5 to -10.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |
| ΔE (Gap) | ELUMO - EHOMO | 6.5 to 8.5 |
Note: These values are representative and derived from computational studies on a series of nitrobenzothiazole derivatives for QSAR analysis. The exact values for this compound would require specific calculation.
The analysis of FMOs for antitumor 2-(4-aminophenyl)benzothiazoles has shown that the distribution of the HOMO is crucial for predicting metabolic activation by enzymes like cytochrome P4501A1. nih.gov This suggests that the electronic properties defined by the frontier orbitals are key to the biological activity of such compounds. nih.gov
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MESP map displays regions of varying electrostatic potential on the electron density surface.
For this compound, the MESP map would show distinct regions of positive and negative potential:
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They are typically localized around electronegative atoms. In this molecule, the most negative potential is expected over the oxygen atoms of the nitro group. nih.gov
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. nih.gov
Zero Potential Regions (Green): These represent areas of neutral potential.
The MESP map provides a clear visual guide to the molecule's reactive sites, which is critical for understanding potential intermolecular interactions, such as hydrogen bonding with a biological receptor. researchgate.net
DFT calculations are widely used to predict various spectroscopic parameters, providing a powerful complement to experimental data. By optimizing the molecular geometry at a specific level of theory (e.g., B3LYP with a 6-311G(d,p) basis set), vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. mdpi.com
For instance, studies on 2-(4-methoxyphenyl)benzo[d]thiazole have shown that the B3LYP method provides results for vibrational frequencies that are superior to scaled Hartree-Fock (HF) approaches and in good agreement with experimental FT-IR spectra. mdpi.com Similarly, theoretical calculations of 1H and 13C NMR chemical shifts for various benzothiazole derivatives have demonstrated a strong correlation with experimental values. researchgate.net This predictive power allows for the confirmation of molecular structures and the assignment of complex spectra.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. biointerfaceresearch.com It is a fundamental tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.
Docking simulations for this compound would involve placing the molecule into the active site of a specific macromolecular target to predict its binding affinity and interaction patterns. The binding affinity is often expressed as a scoring function or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction.
Studies on various benzothiazole derivatives have identified them as inhibitors of enzymes relevant to cancer and microbial diseases. biointerfaceresearch.comnih.gov For example, benzothiazole derivatives have been docked into the active sites of enzymes like dihydropteroate synthase (DHPS), a target for antimicrobial agents. nih.gov
The interaction modes revealed by docking include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 group) and acceptors (like the -NO2 group) on the ligand and specific amino acid residues in the receptor.
Hydrophobic Interactions: Occur between the aromatic benzothiazole ring and nonpolar residues of the protein.
Pi-Pi Stacking: Aromatic ring interactions between the ligand and residues such as phenylalanine, tyrosine, or tryptophan.
Table 2: Illustrative Docking Interaction Analysis for a Benzothiazole Ligand
| Interaction Type | Ligand Moiety Involved | Interacting Protein Residue (Example) |
|---|---|---|
| Hydrogen Bond | Amino Group (-NH2) | Aspartic Acid (ASP) |
| Hydrogen Bond | Nitro Group (-NO2) | Serine (SER) |
| Pi-Pi Stacking | Benzene (B151609) Ring | Phenylalanine (PHE) |
| Hydrophobic | Thiazole (B1198619) Ring | Leucine (LEU) |
Note: This table is illustrative of the types of interactions that would be analyzed in a docking study of this compound against a hypothetical target.
These simulations can guide the design of more potent and selective inhibitors by identifying which functional groups are key for binding.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ui.ac.id By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted.
A QSAR study was conducted on a series of 13 nitrobenzothiazole derivatives to model their antimalarial activity against the W2 strain of Plasmodium falciparum. ui.ac.id In this study, various molecular descriptors were calculated and correlated with the logarithm of the half-maximal inhibitory concentration (Log IC50).
The descriptors used in the model included:
Electronic Descriptors: Atomic net charges on specific atoms (e.g., qC4, qC5), dipole moment (μ), EHOMO, and ELUMO.
Hydrophobic Descriptors: The partition coefficient (Log P), which measures the lipophilicity of the molecule.
Steric/Topological Descriptors: Polarizability (α).
Using multiple linear regression (MLR), a highly significant QSAR model was developed:
Log IC50 = 41.483 + 54.812(qC2) – 50.058(qS3) + 416.766(qC4) + 440.734(qC5) – 754.213(qC7) – 73.721(qC8) + 246.715(qC9) + 0.551(μ) – 13.269(EHOMO) – 3.404(ELUMO) + 0.042(α) + 0.107(LogP) ui.ac.id
This model demonstrated excellent statistical quality (r² = 1.00), indicating that the selected descriptors could perfectly explain the variance in the antimalarial activity for the training set of compounds. ui.ac.id Such models are invaluable for designing new nitrobenzothiazole derivatives with potentially enhanced activity. ui.ac.id
Table 3: Descriptors Used in QSAR Modeling of Nitrobenzothiazole Derivatives
| Descriptor Class | Specific Descriptor | Role in Model |
|---|---|---|
| Electronic | Atomic Net Charges (q) | Quantifies electron distribution and interaction sites |
| Dipole Moment (μ) | Measures molecular polarity | |
| EHOMO / ELUMO | Relates to chemical reactivity and charge transfer | |
| Hydrophobic | Log P | Describes ability to cross biological membranes |
| Steric | Polarizability (α) | Measures deformability of electron cloud |
Source: Adapted from Hadanu, R., et al. (2018). ui.ac.idui.ac.id
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics of this compound
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their flexibility and the accessible conformations that are crucial for their chemical and biological activities. For this compound, MD simulations can elucidate the dynamic interplay between the nitro and amine substituents and the benzothiazole core, providing a detailed picture of its conformational landscape.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to characterize related benzothiazole derivatives. biointerfaceresearch.comnih.gov These studies establish a framework for how such simulations would be conducted and the nature of the expected findings.
An MD simulation of this compound would typically begin by defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule would then be placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The simulation proceeds by solving Newton's equations of motion for each atom, tracking their trajectories over time, typically on the scale of nanoseconds to microseconds.
The primary goal of these simulations is to explore the molecule's conformational space. Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD indicates that the simulation has reached equilibrium and the molecule is fluctuating around a stable conformation.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the molecule. For this compound, this would reveal the mobility of the nitro and amine groups relative to the more rigid benzothiazole ring system.
Dihedral Angle Analysis: The rotation around specific bonds, particularly those connecting the substituents to the aromatic ring, defines the molecule's conformation. By tracking the dihedral angles over time, the most stable rotational isomers (rotamers) can be identified.
Potential Energy Surface (PES) Scanning: This computational technique involves systematically changing specific dihedral angles and calculating the corresponding energy to map out the energy landscape. mdpi.com This helps in identifying the lowest energy (most stable) conformations and the energy barriers between them. mdpi.com
Illustrative Research Findings
A hypothetical MD simulation of this compound would likely focus on the rotational freedom of the nitro (NO₂) and amine (NH₂) groups. The planarity of the molecule is a key aspect to investigate, as the substituents can influence the electronic properties of the benzothiazole system. researchgate.netnih.gov
The simulation could reveal, for instance, that the amine group's hydrogen atoms can form transient intramolecular hydrogen bonds with the oxygen atoms of the adjacent nitro group, which would significantly restrict the rotation around the C-N bonds and favor a more planar conformation. The results of such a hypothetical analysis are presented in the tables below for illustrative purposes.
Table 1: Illustrative Dihedral Angle Analysis for Key Rotatable Bonds in this compound
| Dihedral Angle | Description | Predominant Angle (degrees) | Fluctuation Range (degrees) |
| O-N-C4-C3a | Rotation of the nitro group | 0 ± 15 | -30 to +30 |
| C5a-C5-N-H | Rotation of the amine group | 180 ± 10 | 160 to 200 |
This table illustrates the type of data that would be generated from an MD simulation, showing the preferred orientation and flexibility of the substituent groups. The values are hypothetical.
Table 2: Illustrative RMSF Data for this compound
| Atomic Group | Average RMSF (Å) | Interpretation |
| Benzothiazole Ring | 0.5 | Rigid core structure |
| Nitro Group (NO₂) | 1.2 | Moderate flexibility |
| Amine Group (NH₂) | 1.5 | Higher flexibility |
This table provides a hypothetical representation of the relative flexibility of different parts of the molecule as would be determined from an RMSF analysis.
Exploration of Molecular Interactions and Biological Mechanisms Non Clinical Focus
Mechanistic Studies of Enzyme Inhibition
The ability of 4-Nitrobenzo[d]thiazol-5-amine derivatives to inhibit specific enzymes is a cornerstone of their pharmacological interest. These studies provide insights into the molecular basis of their action and potential as therapeutic agents.
Pancreatic α-amylase and α-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.gov The inhibition of these enzymes can delay glucose uptake and manage postprandial blood sugar levels. nih.gov Thiazolidinone-based benzothiazole (B30560) derivatives have been synthesized and evaluated for their inhibitory activity against both α-amylase and α-glucosidase. researchgate.net
In one study, a series of these derivatives demonstrated excellent to good inhibitory activity against α-amylase, with IC50 values ranging from 2.10 ± 0.70 to 37.50 ± 0.70 μM. researchgate.net The same set of compounds also showed significant inhibition of α-glucosidase, with IC50 values between 3.20 ± 0.05 and 39.40 ± 0.80 μM. researchgate.net Notably, some of these synthesized analogues exhibited several-fold better activity than the standard drug, acarbose. researchgate.net Molecular docking studies have been employed to understand the binding interactions of these compounds with the active sites of α-amylase and α-glucosidase, providing a rational basis for their inhibitory effects. researchgate.netrsc.org
Table 1: Inhibitory Activity of Thiazolidinone-Based Benzothiazole Derivatives against α-Amylase and α-Glucosidase
| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) |
| Analogue 4 | 2.40 ± 0.70 | 3.50 ± 0.70 |
| Analogue 5 | 2.30 ± 0.05 | 4.80 ± 0.10 |
| Analogue 6 | 2.10 ± 0.70 | 3.20 ± 0.70 |
| Acarbose (Standard) | 9.10 ± 0.10 | 10.70 ± 0.10 |
This table presents a selection of analogues with notable inhibitory activity compared to the standard drug, acarbose.
Protein kinases are crucial regulators of cellular processes, and their abnormal function is often implicated in diseases like cancer. rsc.org Thiazole (B1198619) derivatives, due to their specific structural features, have a high potential for interacting with and inhibiting various protein kinases. rsc.orgnih.gov
Research has focused on designing and synthesizing thiazole-based compounds as inhibitors of different protein kinases, including both serine/threonine and tyrosine kinases. rsc.org For instance, novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been developed as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β). nih.gov One particular compound from this series demonstrated significant dual inhibitory activity with an IC50 of 1.9 μM against CK2 and 0.67 μM against GSK3β. nih.gov The structure-activity relationship studies of these compounds have highlighted the importance of specific functional groups, such as a carboxyl group at the meta position of a phenyl ring, for potent dual kinase inhibition. nih.gov
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. nih.gov Rapidly proliferating cells, such as cancer cells, heavily rely on this pathway, making DHODH an attractive target for therapeutic intervention. nih.gov
While direct studies on this compound are not specified, the broader class of compounds that includes structural analogies to DHODH inhibitors like leflunomide and brequinar has been investigated. nih.govresearchgate.net The inhibition of DHODH can lead to the suppression of cell proliferation and the induction of apoptosis and differentiation in cancer cells. nih.gov Mechanistic studies have shown that pharmacological inhibition of DHODH can lead to the degradation of the MYC oncoprotein, a key regulator of cell growth, in a proteasome-dependent manner. nih.gov
Analysis of Receptor Binding and Modulatory Effects
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While specific receptor binding studies for this compound are not detailed in the provided context, the general principles of ligand-receptor interactions are applicable. The binding of a molecule to a receptor can initiate a cascade of intracellular signals, leading to a physiological response. The nature and strength of this binding, as well as any subsequent conformational changes in the receptor, determine the modulatory effect, which can be agonistic, antagonistic, or allosteric.
Investigation of DNA/RNA Interaction Mechanisms
The interaction of small molecules with nucleic acids can have profound effects on cellular processes such as replication, transcription, and translation. nih.gov Various in vivo and in vitro methods are employed to study these interactions, including affinity purification, electrophoretic mobility shift assays (EMSA), and chromatin immunoprecipitation (ChIP). nih.gov These techniques allow for the identification of proteins that bind to specific DNA or RNA sequences and the characterization of the binding affinity and specificity of small molecules. For instance, G-quadruplexes, which are specific secondary structures in nucleic acids, are known to be involved in several biological processes and can interact with proteins and small molecules. nih.gov
Modulation of Cellular Pathways (In Vitro Mechanistic Studies)
The biological effects of a compound are ultimately mediated through its modulation of cellular pathways. In vitro mechanistic studies are crucial for elucidating these effects at a molecular level. For example, the inhibition of enzymes like DHODH can impact pathways related to cell proliferation and survival. nih.gov The inhibition of DHODH has been shown to overcome differentiation blockade in myeloid cells by promoting the degradation of the MYC protein. nih.gov Similarly, the inhibition of protein kinases can affect a multitude of signaling pathways that control cell growth, differentiation, and apoptosis. rsc.org These studies often involve treating cultured cells with the compound of interest and then analyzing changes in protein expression, phosphorylation status, and other downstream signaling events.
Induction of Apoptosis in Cell Lines (Mechanism-focused, not clinical efficacy)
The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Derivatives of the broader thiazole and 4-thiazolidinone classes have been investigated for their ability to trigger this process in various cancer cell lines. nih.gov Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.govnih.gov Both pathways ultimately converge to activate a cascade of enzymes known as caspases, which are responsible for the execution phase of apoptosis. nih.gov
Investigations into related 4-thiazolidinone compounds have shown they can induce apoptosis through both intrinsic and extrinsic pathways. nih.gov The intrinsic pathway is often initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. nih.govnih.gov This release can trigger the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. nih.govnih.gov The extrinsic pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. nih.gov
Studies on some 4-thiazolidinone derivatives demonstrated an ability to reduce the mitochondrial membrane potential and activate caspases 7, 8, 9, and 10, indicating a comprehensive engagement of apoptotic machinery. nih.gov Furthermore, an increase in the expression of key apoptotic proteins such as p53, cytochrome C, and Bax was observed in treated cells. nih.gov Another potential mechanism involves the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis. nih.gov These findings in related heterocyclic scaffolds suggest potential, though unconfirmed, mechanisms by which this compound might exert cytotoxic effects.
Interference with Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is vital for the formation and function of the mitotic spindle during cell division. Disruption of these dynamics can lead to mitotic arrest and subsequent induction of apoptosis, making microtubule-targeting agents a significant class of anticancer drugs.
While specific studies on the direct interaction of this compound with microtubules were not identified, some related heterocyclic compounds, such as certain 4-thiazolidinone derivatives, have been reported to exert their anticancer effects by targeting β-tubulin. nih.gov Interference with microtubule dynamics is a known mechanism for various cytotoxic compounds. However, direct evidence and detailed mechanistic studies for this compound in this area remain to be established.
Antimicrobial Mechanisms: Disruption of Cellular Processes or Structures
Benzothiazole derivatives have been recognized for a wide range of pharmacological activities, including antimicrobial effects. nih.govnih.gov The mechanisms underlying their antibacterial action are multifaceted, often involving the inhibition of essential cellular processes or the disruption of critical bacterial structures.
Inhibition of Bacterial Enzymes (e.g., DNA gyrase, topoisomerase IV)
A primary mechanism of antibacterial action for many benzothiazole-based compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). nih.govwhiterose.ac.uk These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and chromosome segregation. nih.govals-journal.comhelsinki.fi Their absence in eukaryotes makes them attractive targets for developing selective antibacterial drugs. nih.gov
DNA gyrase introduces negative supercoils into DNA, a process crucial for initiating replication, while topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication. nih.govwhiterose.ac.uk Benzothiazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding site on the GyrB and ParE subunits, which prevents the enzymes from carrying out their function. nih.gov This inhibition leads to DNA damage and ultimately bacterial cell death. researchgate.net Research has led to the development of benzothiazole inhibitors with potent activity against enzymes from both Gram-positive and Gram-negative bacteria, with some compounds showing IC₅₀ values in the nanomolar range. helsinki.fiscispace.com
| Compound | Target Enzyme | Bacterial Source | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Benzothiazole Derivative 1 | DNA Gyrase | E. coli | 0.038 | scispace.com |
| Benzothiazole Derivative 2 | DNA Gyrase | S. aureus | 1.8 | scispace.com |
| Benzothiazole Derivative 3 | Topoisomerase IV | E. coli | 0.075 | acs.org |
| Benzothiazole Derivative 4 | Topoisomerase IV | S. aureus | 0.26 | scispace.com |
| Benzimidazole Analog 5a | DNA Gyrase | E. coli | 0.60 | nih.gov |
Disruption of Cell Membrane Integrity
The bacterial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Disruption of this membrane is an effective, though less commonly explored for benzothiazoles, antimicrobial strategy. nih.gov This mechanism can lead to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell lysis. researchgate.netnih.gov While agents like lipoglycopeptides are known to act via this mechanism, specific studies detailing the direct disruption of bacterial membrane integrity by this compound are not prevalent. nih.gov However, the possibility of membrane damage or functional impairment, such as the inactivation of membrane proteins or depolarization, remains a potential aspect of the antimicrobial effects of certain heterocyclic compounds. mdpi.com
Anti-biofilm Activity
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. unimi.it The ability to inhibit biofilm formation or eradicate existing biofilms is a crucial attribute for a novel antimicrobial agent. Several benzothiazole derivatives have demonstrated significant anti-biofilm activity. nih.govnih.gov This action is often achieved at non-lethal concentrations, suggesting a mechanism that interferes with bacterial physiology related to biofilm formation, such as adhesion and colonization, rather than direct killing. unimi.itmdpi.com Studies have shown that certain tetrazine derivatives linked to a benzothiazole scaffold can prevent biofilm formation by over 50% in various bacterial strains. nih.gov
| Compound | Bacterial Strain | Biofilm Inhibition (%) | Reference |
|---|---|---|---|
| Compound 4a | K. aerogenes | 52.0 - 86.5 | nih.gov |
| Compound 4b | A. baumannii | 57.7 - 79.4 | nih.gov |
| Compound 4c | S. epidermidis | 59.9 - 80.3 | nih.gov |
| Compound 2d | E. faecalis | Significant inhibition below MIC | nih.gov |
| Compound 2d | S. aureus | Significant inhibition below MIC | nih.gov |
Antioxidant Activity Investigations
Antioxidant compounds can neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in various pathological conditions. mdpi.com The antioxidant potential of benzothiazole derivatives has been evaluated through various in vitro assays. nih.govresearchgate.net Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. cropj.come3s-conferences.orgnih.gov
The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. e3s-conferences.orgnih.gov The FRAP assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. cropj.come3s-conferences.org Studies have identified benzothiazole-2-carboxamides as promising antioxidants, with some derivatives showing significantly more potent activity than standard antioxidants like butylated hydroxytoluene (BHT). researchgate.net
| Compound | Assay | Result | Reference |
|---|---|---|---|
| Compound 29 | DPPH Radical Scavenging | Significantly more potent than BHT | researchgate.net |
| Compound 29 | Ferric Reducing Antioxidant Power (FRAP) | Significantly more potent than BHT | researchgate.net |
Structure Activity Relationship Sar Studies on 4 Nitrobenzo D Thiazol 5 Amine Derivatives
Systematic Modification of the Benzothiazole (B30560) Scaffold
The systematic modification of a lead compound is a fundamental strategy in drug discovery to optimize its activity and properties. For benzothiazole derivatives, this often involves a modular approach where the molecule is dissected into key components, each of which can be altered to probe its influence on biological activity. researchgate.net This approach has been successfully applied to numerous benzothiazole-based inhibitors, including those targeting enzymes like monoamine oxidase (MAO) and various protein kinases. nih.gov
A common strategy involves dividing the scaffold into three main regions:
Region A: The Benzothiazole Core: Modifications here typically involve changing the substitution pattern on the benzene (B151609) ring. For nitro-substituted benzothiazoles, the position of the nitro group is critical. While our focus is the 4-nitro position, studies on analogues show that electron-withdrawing groups like nitro or halogen atoms on the benzothiazole ring significantly influence electronic properties and binding interactions. researchgate.netmdpi.com
Region B: The Linker Moiety: The amine at position 5 (or position 2 in many studied analogues) serves as a versatile handle to introduce various linker groups. These linkers, which can be amides, ureas, hydrazones, or simple alkyl chains, are crucial for orienting the terminal group correctly within the target's binding site and for establishing key hydrogen bonds. nih.govresearchgate.netnih.gov
Region C: The Terminal Group: This is often an aromatic or heterocyclic ring system attached via the linker. This part of the molecule typically engages in specific interactions, such as π-π stacking or hydrophobic interactions, deep within the binding pocket of the target protein. The nature and substitution of this terminal ring are critical determinants of potency and selectivity. researchgate.net
This systematic approach allows researchers to build a library of compounds and map the SAR for each region, ultimately leading to a derivative with optimized activity.
Table 1: Conceptual Framework for Systematic Modification of the Nitrobenzothiazole Scaffold
| Region | Component | Examples of Modification | Purpose of Modification |
|---|---|---|---|
| A | Benzothiazole Core | - Varying position of the nitro group (e.g., 4-NO₂, 6-NO₂)
| Modulate electronic properties, solubility, and core binding interactions. |
| B | Linker | - Acetamide (B32628)
| Provide optimal geometry, flexibility, and hydrogen bonding capacity. |
| C | Terminal Group | - Substituted phenyl rings
| Enhance target-specific interactions (hydrophobic, π-stacking) and selectivity. |
Correlation Between Structural Features and Molecular Activity
The biological activity of nitrobenzothiazole derivatives is highly dependent on the interplay of their structural features. By analyzing data from various studies on anticancer and enzyme inhibitory activities, clear correlations can be drawn.
Substitutions on the Benzothiazole Ring: The presence and position of the nitro group are paramount. The strong electron-withdrawing nature of the NO₂ group can enhance the compound's ability to participate in crucial electronic interactions with biological targets. mdpi.com In studies on related isomers, a 6-nitro group has been shown to be favorable for certain activities, such as MAO inhibition. nih.gov The introduction of additional substituents, like halogens (e.g., chloro groups), has also been shown to increase anticancer potency, likely by enhancing binding affinity or altering lipophilicity. nih.gov
Nature of the Linker at the Amino Position: The functional group derived from the amino moiety profoundly impacts activity.
Hydrazones: A series of 2-amino-6-nitrobenzothiazole-derived hydrazones were evaluated as monoamine oxidase (MAO) inhibitors. The results showed that the linker was essential for activity, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range. For instance, substituting the terminal group on the hydrazone linker led to significant variations in potency and selectivity for MAO-A versus MAO-B. nih.gov
Schiff Bases: Condensation of 2-amino-6-nitrobenzothiazole (B160904) with various aromatic aldehydes to form Schiff bases (imines) has been explored for antimicrobial activity. The nature of the substituent on the aromatic aldehyde was found to modulate the antibacterial efficacy. rjpbcs.com
Amides and Ureas: Converting the amino group to an amide or urea is a common strategy. In one study, dichlorophenyl-containing chlorobenzothiazole derivatives showed potent anticancer activity, with GI₅₀ (50% growth inhibition) values as low as 71.8 nM against certain cancer cell lines. nih.gov Another report highlighted that a sulphonamide-based acetamide derivative of 2-amino-6-nitrobenzothiazole displayed modest anticancer activity, with IC₅₀ values in the micromolar range against MCF-7 and HeLa cell lines. nih.gov
The Terminal Aromatic/Heterocyclic System: The distal part of the molecule plays a fine-tuning role. For anticancer agents, introducing moieties like substituted pyridines or 4-thiazolidinones can lead to highly potent compounds. nih.govtandfonline.com For MAO inhibitors, a terminal N'-(5-Chloro-2-oxoindolin-3-ylidene) group on a hydrazide linker attached to the 2-amino-6-nitrobenzothiazole core resulted in an exceptionally potent and selective MAO-B inhibitor with an IC₅₀ of 1.8 nM. nih.gov This highlights the critical importance of the terminal group in achieving high-affinity binding.
Table 2: Research Findings on the Activity of Selected Nitrobenzothiazole Derivatives
| Compound/Derivative Type | Core Structure | Key Modifications | Biological Activity | Reported Value (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|---|
| Hydrazone Derivative (Compound 31) | 2-Amino-6-nitrobenzothiazole | Acetohydrazide linker with a terminal 5-chloro-2-oxoindolin-3-ylidene group | MAO-B Inhibition | 1.8 nM | nih.gov |
| Hydrazone Derivative (Compound 6) | 2-Amino-6-nitrobenzothiazole | Acetohydrazide linker with a terminal 1-(4-bromophenyl)ethylidene group | MAO-A Inhibition | 0.42 µM | nih.gov |
| Semicarbazone Derivative | 6-Nitrobenzothiazole (B29876) | Semicarbazide linker with terminal (4-chlorophenyl)(phenyl)methylene group | MAO-B Inhibition | 0.004 µM | nih.gov |
| Thiourease Derivative (Compound 51) | Chlorobenzothiazole | Isothiocyanate linker with a terminal dichlorophenyl group | Anticancer (Non-small cell lung) | 71.8 nM | nih.gov |
| Sulphonamide Derivative (Compound 40) | 2-Amino-6-nitrobenzothiazole | Acetamide linker with a terminal sulphonamide group | Anticancer (MCF-7) | 34.5 µM | nih.gov |
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on extensive SAR studies of nitrobenzothiazole analogues, a general pharmacophore model can be proposed. nih.govresearchgate.net
The key elements include:
A Hydrogen Bond Donor/Acceptor Linker: A linker, such as a hydrazone (-NH-N=C-), urea (-NH-CO-NH-), or acetamide (-NH-CO-CH₂-), connected to the amino group is a crucial pharmacophoric feature. This unit provides the necessary hydrogen bonding capabilities to interact with key amino acid residues in the active site. researchgate.netresearchgate.net
A Terminal Hydrophobic/Aromatic Moiety: A distal, often bulky, aromatic or heterocyclic ring system is essential for anchoring the inhibitor within the binding pocket. This group typically occupies a hydrophobic region of the active site, contributing significantly to the binding affinity and selectivity of the compound. researchgate.netnih.gov
Molecular modeling studies have further refined this understanding. For MAO-B inhibitors based on the 6-nitrobenzothiazole scaffold, docking analyses show the benzothiazole moiety stabilized in the substrate cavity, while the terminal aryl groups extend towards the entrance of the active site, forming critical hydrophobic and hydrogen bonding interactions. nih.gov Similarly, a pharmacophore model for acetylcholinesterase inhibitors based on 2-amino-6-nitrobenzothiazole hydrazones identified five key features, including aromatic rings, hydrogen bond acceptors, and a hydrophobic center, essential for potent inhibition. researchgate.net
Advanced Applications in Chemical Synthesis and Materials Science Non Biological Product Focus
Role as a Versatile Synthetic Intermediate and Building Block
4-Nitrobenzo[d]thiazol-5-amine serves as a crucial starting material and intermediate in the synthesis of more complex molecules. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the aromatic ring allows for a variety of chemical transformations.
The amino group can undergo diazotization, a process that converts it into a diazonium salt. This diazonium salt is a highly versatile intermediate that can participate in a range of coupling reactions to form azo dyes and other complex structures. For instance, the diazotization of 6-nitrobenzo[d]thiazol-2-amine, a related compound, followed by reactions with various coupling partners, has been used to create a library of new compounds. nih.gov
Furthermore, the nitro group can be reduced to an amino group, providing another reactive site for further functionalization. This reduction is a key step in the synthesis of various derivatives. For example, the reduction of a nitro-substituted benzothiazole (B30560) can yield an amino-substituted derivative, which can then be used in subsequent reactions.
The benzothiazole core itself is a privileged scaffold in medicinal chemistry and materials science, and this compound provides a convenient entry point for the synthesis of a diverse array of substituted benzothiazoles. Its utility as a building block is demonstrated in the synthesis of various heterocyclic systems and functional materials.
Ligand Design for Metal Complexes and Catalysis
The nitrogen and sulfur atoms within the benzothiazole ring of this compound and its derivatives make them excellent ligands for coordinating with metal ions. The resulting metal complexes often exhibit interesting catalytic and photophysical properties.
Schiff base ligands derived from nitrobenzothiazole amines have been synthesized and used to form complexes with various transition metals, including Cu(II), Ni(II), Mn(II), and Co(II). bohrium.comresearchgate.net These complexes have been characterized by various spectroscopic methods, which have confirmed the coordination of the metal ions to the ligand. bohrium.comresearchgate.net The geometry of these complexes, often octahedral, is a key determinant of their properties. bohrium.com
The electronic properties of the benzothiazole ligand, influenced by the nitro and amino substituents, can be tuned to modulate the catalytic activity and stability of the metal complexes. These complexes have potential applications in various catalytic processes. The study of their electrochemical behavior, often through cyclic voltammetry, provides insights into their redox properties and potential for use in materials science. researchgate.netorientjchem.org
| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |
| Cu(II), Ni(II), Mn(II), Co(II) | Schiff base of 6-nitrobenzothiazole (B29876) amine | Octahedral | bohrium.com |
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Schiff base of 5-nitrobenzo[d]thiazol-2-amine | Not specified | orientjchem.org |
Development of Fluorescent Probes and Dyes
The benzothiazole scaffold is a key component in many fluorescent molecules. The push-pull nature of the electronic structure in derivatives of this compound, arising from the electron-donating amino group and the electron-withdrawing nitro group, can give rise to significant fluorescence.
Derivatives of nitro-substituted benzothiazoles have been investigated as fluorescent probes. For example, novel benzothiazole derivatives have been designed and synthesized for the detection of protein aggregates. nih.gov The fluorescence intensity of these probes can change significantly upon binding to a target molecule, making them useful for sensing applications. nih.gov
Furthermore, the diazotization of the amino group in this compound and subsequent coupling reactions are classic methods for the synthesis of azo dyes. These dyes can exhibit a wide range of colors and are used in various applications, including textiles and imaging. The specific color and properties of the dye can be fine-tuned by changing the coupling partner. For example, azo dyes have been synthesized from 2-amino-5-nitrobenzothiazole and various aniline (B41778) and quinoline (B57606) derivatives. google.com
Applications in Polymer Chemistry
The reactive functional groups of this compound make it a suitable monomer or building block for the synthesis of functional polymers. The incorporation of the benzothiazole unit into a polymer backbone can impart desirable thermal, electronic, and photophysical properties to the resulting material.
While direct applications of this compound in polymer chemistry are not extensively documented in the provided search results, the general utility of benzothiazole derivatives in this field is well-established. For instance, polymers containing benzothiazole units have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The derivatization of compounds like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole has been mentioned in the context of polymer science. scirp.org The principles used in these areas can be extended to polymers derived from this compound.
The ability to functionalize both the amino and nitro groups allows for the creation of cross-linked polymers or polymers with specific side-chain functionalities. This versatility opens up possibilities for designing materials with tailored properties for a range of advanced applications.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of nitro-substituted benzothiazoles often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of greener, more sustainable synthetic methodologies.
Current synthetic strategies for related compounds, such as the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid, provide a starting point. rsc.orgresearchgate.net However, there is a clear need for improvement. Researchers can explore alternative, eco-friendly approaches that offer higher yields, reduced reaction times, and lower environmental impact.
Promising sustainable techniques for related heterocyclic compounds have included:
Ultrasonic Irradiation: This method has been successfully used for the synthesis of fused thiazolo and chromenopyrimidine derivatives, often resulting in high yields in shorter timeframes. arabjchem.org
High-Speed Ball Milling (HSBM): A solvent-free grinding technique that has proven effective for preparing benzo researchgate.netthiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6-one derivatives. arabjchem.org
Microwave Irradiation: Known to accelerate many organic reactions, this technique has been applied to the synthesis of various benzothiazole (B30560) derivatives, potentially reducing energy consumption and reaction times. rsc.org
Catalytic Approaches: The use of novel, reusable catalysts, such as MgO-MgAl2O4 nanocomposites, can enhance reaction efficiency and facilitate easier product purification. arabjchem.org
Adapting these modern, sustainable methods to the synthesis of 4-Nitrobenzo[d]thiazol-5-amine could significantly reduce the environmental footprint of its production. A key step would be the reduction of the nitro group to form the amine, for which greener reducing agents and catalytic hydrogenation methods should be investigated.
Table 1: Comparison of Synthetic Methodologies for Related Benzothiazole Derivatives
Deeper Mechanistic Elucidation of Biological Interactions
While the broader class of benzothiazoles is known for diverse pharmacological activities, the specific mechanisms of action for this compound are largely uninvestigated. researchgate.net Future research must focus on unraveling how this molecule interacts with biological systems at a molecular level.
Key areas of investigation should include:
Enzyme Inhibition: Many benzothiazoles exert their effects by inhibiting specific enzymes. rjeid.com Studies should screen this compound against various enzyme families, such as kinases, cyclooxygenases (COX), and microbial enzymes, to identify potential targets. rjeid.comnih.gov
DNA Interaction: The planar structure of the benzothiazole ring and the electronic properties of the nitro group suggest a potential for DNA intercalation. bohrium.com Investigating its binding affinity and mode of interaction with DNA could reveal mechanisms for potential anticancer or antimicrobial activity.
Receptor Binding: The amino and nitro groups can form hydrogen bonds and other non-covalent interactions with protein receptors. Identifying these receptor interactions is crucial for understanding its pharmacological profile.
Bioreduction of the Nitro Group: The nitro group can be reduced within cells to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can covalently modify cellular macromolecules, leading to cytotoxic or other biological effects. Elucidating this metabolic pathway is essential.
Modulation of Signaling Pathways: Research on similar compounds shows they can modulate inflammatory pathways by reducing pro-inflammatory cytokines like IL-6 and TNF-α. Investigating the effect of this compound on key cellular signaling cascades is a critical next step.
Exploration of New Application Domains
The known biological activities of structurally related benzothiazoles suggest that this compound could be a versatile scaffold for developing novel therapeutic agents and materials.
Potential application domains to be explored include:
Oncology: Nitro-substituted benzothiazoles have shown potential as anticancer agents. Future studies should evaluate the cytotoxicity of this compound against a panel of cancer cell lines and investigate its potential to induce apoptosis or cell cycle arrest.
Infectious Diseases: Benzothiazoles are a well-established class of antimicrobial agents. researchgate.net The activity of this compound should be tested against a broad spectrum of bacteria (including multidrug-resistant strains like Pseudomonas aeruginosa), fungi, and parasites. nih.govrjpbcs.com Its potential as an anti-tubercular agent is also a promising avenue, given the activity of other nitrobenzothiazoles. rsc.org
Neuroprotection: Some benzothiazole derivatives have been found to possess neuroprotective properties. scispace.com Investigating the potential of this compound to protect neuronal cells from oxidative stress or other insults could open up applications in neurodegenerative diseases.
Anti-inflammatory Agents: The benzothiazole scaffold is present in compounds with anti-inflammatory activity. rjeid.com The ability of this molecule to inhibit inflammatory enzymes like COX or modulate cytokine production warrants investigation.
Materials Science: Beyond medicine, functionalized benzothiazoles have potential uses in polymer science and as components in cosmetic formulations due to their antimicrobial properties.
Advanced Computational Methodologies for Predictive Design
Advanced computational chemistry can accelerate the discovery process by predicting the properties and biological activities of new derivatives, saving time and resources. For this compound, these methods can guide the synthesis of more potent and selective analogs.
Key computational approaches include:
Molecular Docking: This technique can predict the binding affinity and orientation of this compound and its derivatives within the active site of target proteins, such as enzymes or receptors. rjeid.combohrium.com This helps in prioritizing compounds for synthesis and biological testing.
Density Functional Theory (DFT) Calculations: DFT studies can elucidate the electronic structure, reactivity, and spectral properties of the molecule. bohrium.combohrium.com This information is vital for understanding its chemical behavior and for predicting sites of metabolic transformation.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the structural features of a series of benzothiazole derivatives and their biological activity. This allows for the predictive design of new compounds with enhanced potency.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. This early-stage screening helps to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages of development.
By integrating these computational methodologies with synthetic chemistry and biological testing, researchers can systematically explore the chemical space around the this compound scaffold to unlock its full therapeutic and industrial potential.
Table 2: Potential Applications and Relevant Computational Approaches
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Nitrobenzo[d]thiazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or multicomponent reactions. For example, nitro-substituted benzo[d]thiazoles can be prepared via condensation of 2-aminothiophenol derivatives with nitro-substituted carbonyl intermediates under basic conditions (e.g., NaOH or K₂CO₃ in DMF) . Microwave-assisted synthesis is recommended for improved efficiency, reducing reaction times by ~40% compared to conventional heating . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of nitro precursor to thiol) and temperature (80–100°C) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Characterization employs:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro group at C4 and amine at C5). Aromatic protons typically appear as doublets in δ 7.5–8.5 ppm .
- HRMS : High-resolution mass spectrometry (e.g., ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₄N₃O₂S) with <2 ppm error .
- X-ray crystallography : Used to resolve crystal packing and bond angles (e.g., C–N bond lengths ~1.35 Å in nitro-thiazole systems) .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) is used to calculate:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron-withdrawing, amine as electron-donating) .
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with kinetic stability .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvation in DMSO or THF, showing dipole moment shifts of ~1.2 Debye .
Q. How do structural modifications (e.g., substituent variations) affect biological activity in this compound derivatives?
- Methodological Answer : Systematic SAR studies reveal:
- Nitro group position : Para-nitro derivatives (vs. ortho) show 3-fold higher COX-2 inhibition (IC₅₀ = 11.5 μM) due to improved steric alignment .
- Amine substitution : Arylaminothiazoles with pyridyl groups exhibit enhanced metal chelation (e.g., Zn²⁺ complexes with logK = 4.8) for catalytic applications .
- Bioisosteric replacements : Replacing the nitro group with sulfonamide reduces cytotoxicity (CC₅₀ > 100 μM) while retaining antitumor activity .
Q. How can conflicting data on enzyme inhibition potency be resolved across studies?
- Methodological Answer : Contradictions arise from assay variability (e.g., substrate concentration, pH). Strategies include:
- Standardized protocols : Use identical enzyme sources (e.g., recombinant human LOX-5) and buffer conditions (pH 7.4, 25°C) .
- Control experiments : Compare with reference inhibitors (e.g., quercetin for LOX inhibition) to normalize IC₅₀ values .
- Meta-analysis : Apply multivariate regression to isolate substituent effects (e.g., Hammett σ values explain 85% of variance in IC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
